molecular formula C29H44N2O4S2 B14410123 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane CAS No. 87338-08-7

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane

Cat. No.: B14410123
CAS No.: 87338-08-7
M. Wt: 548.8 g/mol
InChI Key: LXBWRJGLCJRESV-UHFFFAOYSA-N
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Description

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacycloheptadecane ring system substituted with two 4-methylbenzene-1-sulfonyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by sulfonylation reactions to introduce the 4-methylbenzene-1-sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane involves its interaction with molecular targets and pathways. The sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The diazacycloheptadecane ring system provides structural stability and contributes to the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can be compared with other sulfonyl-substituted diazacycloalkanes, such as:
    • 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
    • 1,7-Bis(4-nitrobenzene-1-sulfonyl)-1,7-diazacycloheptadecane

Uniqueness

The unique combination of 4-methylbenzene-1-sulfonyl groups and the diazacycloheptadecane ring system distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87338-08-7

Molecular Formula

C29H44N2O4S2

Molecular Weight

548.8 g/mol

IUPAC Name

1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacycloheptadecane

InChI

InChI=1S/C29H44N2O4S2/c1-26-14-18-28(19-15-26)36(32,33)30-22-10-7-5-3-4-6-8-11-23-31(25-13-9-12-24-30)37(34,35)29-20-16-27(2)17-21-29/h14-21H,3-13,22-25H2,1-2H3

InChI Key

LXBWRJGLCJRESV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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